molecular formula C4H2Cl3F3 B1294298 1,1,2-Trichloro-2,3,3-trifluorocyclobutane CAS No. 697-17-6

1,1,2-Trichloro-2,3,3-trifluorocyclobutane

Cat. No.: B1294298
CAS No.: 697-17-6
M. Wt: 213.41 g/mol
InChI Key: YMUQFZZNJWUHMC-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-2,3,3-trifluorocyclobutane is a halogenated cyclobutane compound with the molecular formula C4H2Cl3F3 It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. The reaction typically requires the use of chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors where cyclobutane is treated with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one or more halogen atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclobutane derivatives.

    Oxidation Reactions: Products can range from partially oxidized intermediates to fully oxidized compounds.

    Reduction Reactions: Products include less halogenated cyclobutane derivatives.

Scientific Research Applications

1,1,2-Trichloro-2,3,3-trifluorocyclobutane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action depend on the specific context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

    1,1,2-Trichloro-1,2,2-trifluoroethane: A halogenated ethane derivative with similar halogenation patterns.

    1,1,1-Trichloro-2,2,2-trifluoroethane: Another halogenated ethane compound with a different substitution pattern.

    1,1,2-Trichloro-1,2,2-trifluoropropane: A halogenated propane derivative with similar properties.

Uniqueness: 1,1,2-Trichloro-2,3,3-trifluorocyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to linear or branched halogenated compounds

Properties

IUPAC Name

1,1,2-trichloro-2,3,3-trifluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3F3/c5-2(6)1-3(8,9)4(2,7)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFZZNJWUHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(Cl)Cl)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989856
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-17-6
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2-Trichloro-2,3,3-trifluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-trichloro-2,3,3-trifluorocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,1,2-Trichloro-2,3,3-trifluorocyclobutane's conformational behavior?

A1: [] investigated the conformation of this compound using vibrational spectroscopy, including matrix isolation techniques. Understanding the preferred conformations of this molecule is crucial for predicting its reactivity and its potential use in further synthetic transformations. While the specific findings weren't detailed in the abstract, this research lays the groundwork for understanding how this molecule might behave in different chemical environments.

Q2: How is this compound synthesized, and what is its significance?

A2: [] outlines a synthetic route for 2,2-Difluorosuccinic acid where this compound serves as a key intermediate. The process involves the cycloaddition of readily available starting materials, followed by selective dehalogenation and oxidation steps. This highlights the compound's utility in organic synthesis, particularly for accessing fluorinated compounds, which are of significant interest in medicinal chemistry and materials science.

Q3: Are there any spectroscopic data available for this compound?

A3: Yes, [] specifically focuses on the vibrational spectra of this compound. While the specific details of the spectra aren't provided in the abstract, the research likely employed techniques like infrared (IR) and Raman spectroscopy. This data is essential for structural characterization, identifying functional groups, and studying the molecule's behavior in different environments.

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